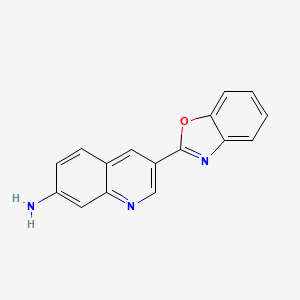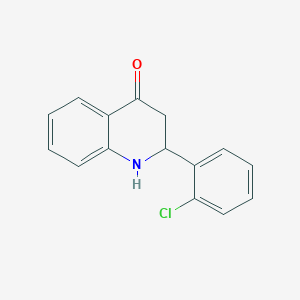
2-Bromo-3,6-dimethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a brominated derivative of naphthalene, featuring two methoxy groups at the 3 and 6 positions and a bromine atom at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dimethoxynaphthalene typically involves the bromination of 3,6-dimethoxynaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 2 position . The reaction can be represented as follows:
3,6-dimethoxynaphthalene+Br2→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of photochemical bromination techniques can also be employed to enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form 3,6-dimethoxynaphthalene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3,6-dimethoxynaphthalene.
Applications De Recherche Scientifique
2-Bromo-3,6-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s core structure is present in several biologically active molecules, making it a potential candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,6-dimethoxynaphthalene in various applications depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy groups can be converted to more reactive species, facilitating further chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it useful in medicinal chemistry and materials science .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,3-dimethoxynaphthalene
- 2,7-Dibromo-3,6-dimethoxynaphthalene
- 1,4-Dimethoxynaphthalene-2-methyl
Comparison: 2-Bromo-3,6-dimethoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Similarly, 2,7-Dibromo-3,6-dimethoxynaphthalene has two bromine atoms, which can further diversify its chemical behavior and uses .
Propriétés
Formule moléculaire |
C12H11BrO2 |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
2-bromo-3,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-4-3-8-6-11(13)12(15-2)7-9(8)5-10/h3-7H,1-2H3 |
Clé InChI |
IRNQKZLCYOMLHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C(C=C2C=C1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)




![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)




